molecular formula C27H25N5O5S B11695260 methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11695260
M. Wt: 531.6 g/mol
InChI Key: ZBBZNSFPPZICEU-LQKURTRISA-N
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Description

Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a structurally complex triazole derivative characterized by:

  • A 1,2,4-triazole core substituted with 3,4-dimethoxyphenyl (electron-donating groups) at position 5 and phenyl at position 2.
  • A sulfanyl acetyl hydrazone linker bridging the triazole to a methyl benzoate moiety.
  • An (E)-configuration at the hydrazone double bond, critical for spatial orientation and intermolecular interactions .

This compound belongs to a class of triazole derivatives often explored for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula

C27H25N5O5S

Molecular Weight

531.6 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C27H25N5O5S/c1-35-22-14-13-20(15-23(22)36-2)25-30-31-27(32(25)21-7-5-4-6-8-21)38-17-24(33)29-28-16-18-9-11-19(12-10-18)26(34)37-3/h4-16H,17H2,1-3H3,(H,29,33)/b28-16+

InChI Key

ZBBZNSFPPZICEU-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with methyl 4-formylbenzoate under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Identifier Substituents on Triazole Core Molecular Formula Molecular Weight Key Functional Groups ChemSpider ID
Target Compound 5-(3,4-Dimethoxyphenyl), 4-Phenyl C₂₇H₂₅N₅O₄S 515.59 Methoxy, phenyl, ester 5260417
Methyl 4-{(E)-[2-({[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Hydrazinylidene]Methyl}Benzoate () 5-(4-Methoxyphenyl), 4-(4-Methylphenyl) C₂₇H₂₅N₅O₄S 515.59 Methoxy, methylphenyl, ester 5260417
Methyl 4-{(E)-[2-({[5-(4-Methoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Hydrazinylidene]Methyl}Benzoate () 5-(4-Methoxyphenyl), 4-Phenyl C₂₆H₂₃N₅O₄S 501.55 Methoxy, phenyl, ester 314288-80-7
4-[(E)-({[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetyl}Hydrazono)Methyl]Benzoate () Quinazolinone core (non-triazole) C₂₅H₂₀N₄O₄S 472.52 Quinazolinone, ester 5270420
4-[(E)-{[3-(4-Ethoxyphenyl)-5-Sulfanyl-4H-1,2,4-Triazol-4-yl]Hydrazono}Methyl]-2-Methoxyphenol () 3-(4-Ethoxyphenyl), 5-Sulfanyl C₁₈H₁₉N₅O₃S 397.44 Ethoxy, phenol, sulfhydryl MFCD05154746

Key Observations:

Replacement of the triazole core with a quinazolinone () eliminates the triazole’s hydrogen-bonding capacity, likely reducing interactions with enzymes like cytochrome P450 .

Physicochemical Properties: The target compound (MW 515.59) is heavier than ’s phenol derivative (MW 397.44), suggesting lower solubility in aqueous media but better membrane permeability . The methyl benzoate group in the target and confers esterase susceptibility, enabling prodrug activation, unlike the stable quinazolinone in .

Synthetic Pathways: Triazole derivatives (e.g., target, ) are typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl compounds, as seen in ’s oxadiazole synthesis . The quinazolinone derivative () requires a distinct route involving anthranilic acid derivatives, limiting structural modularity compared to triazoles .

Biological Activity

Methyl 4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound that features a triazole ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N5O5S and a molecular weight of 531.595 g/mol. Its structure includes a triazole ring, which is often associated with various pharmacological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives. For instance:

  • Mechanism of Action : Triazoles are believed to inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis and metabolic pathways.
  • Activity Spectrum : this compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa10.0 µg/mL

Anticancer Activity

The anticancer properties of compounds containing the triazole moiety have been extensively studied:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including breast cancer (T47D) and colon cancer (HCT-116).
  • IC50 Values : The compound exhibited promising results with IC50 values indicating effective cytotoxicity against these cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 Value (µM)Reference
T47D (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases:

  • Assays Conducted : DPPH and ABTS assays were used to evaluate the antioxidant capacity.
  • Results : The compound demonstrated significant antioxidant activity comparable to standard antioxidants.

Table 3: Antioxidant Activity Data

Assay TypeIC50 Value (µM)Reference
DPPH0.397
ABTS0.87

Case Studies

Several case studies have documented the biological activities of triazole derivatives similar to this compound:

  • Study on Antibacterial Efficacy :
    • A study demonstrated that triazole derivatives exhibited potent antibacterial effects against common pathogens, reinforcing the potential therapeutic applications of this class of compounds.
  • Anticancer Research :
    • Another investigation highlighted that derivatives similar to the target compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

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